N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Overview
Description
N-cyclohexyl-5-nitro-2-(propylamino)benzamide: is an organic compound with a complex structure, featuring a cyclohexyl group, a nitro group, and a propylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-nitro-2-(propylamino)benzamide typically involves multiple steps:
Amidation: The nitroaniline intermediate can then be converted to the corresponding benzamide by reacting it with cyclohexyl isocyanate under controlled conditions.
Alkylation: The final step involves the alkylation of the amide nitrogen with propylamine, typically using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-nitro-2-(propylamino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: Conversion to N-cyclohexyl-5-amino-2-(propylamino)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-5-nitro-2-(propylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and amide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of the nitro group suggests possible antimicrobial or anticancer properties, which can be explored through further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-nitro-2-(propylamino)benzamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-nitro-2-(methylamino)benzamide
- N-cyclohexyl-5-nitro-2-(ethylamino)benzamide
- N-cyclohexyl-5-nitro-2-(butylamino)benzamide
Uniqueness
Compared to its analogs, N-cyclohexyl-5-nitro-2-(propylamino)benzamide may exhibit unique properties due to the specific length and structure of the propylamino group. This can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for further study.
Properties
IUPAC Name |
N-cyclohexyl-5-nitro-2-(propylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-10-17-15-9-8-13(19(21)22)11-14(15)16(20)18-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEAAGMPOGFWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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